(2R,6S)-2,6-Dimethyl-4-(piperidin-2-ylmethyl)morpholine oxalate
CAS No.: 1212426-87-3
Cat. No.: VC7825702
Molecular Formula: C14H26N2O5
Molecular Weight: 302.37 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1212426-87-3 |
|---|---|
| Molecular Formula | C14H26N2O5 |
| Molecular Weight | 302.37 g/mol |
| IUPAC Name | (2S,6R)-2,6-dimethyl-4-(piperidin-2-ylmethyl)morpholine;oxalic acid |
| Standard InChI | InChI=1S/C12H24N2O.C2H2O4/c1-10-7-14(8-11(2)15-10)9-12-5-3-4-6-13-12;3-1(4)2(5)6/h10-13H,3-9H2,1-2H3;(H,3,4)(H,5,6)/t10-,11+,12?; |
| Standard InChI Key | RHCQZRPMGRMQMA-ZLURZNERSA-N |
| Isomeric SMILES | C[C@@H]1CN(C[C@@H](O1)C)CC2CCCCN2.C(=O)(C(=O)O)O |
| SMILES | CC1CN(CC(O1)C)CC2CCCCN2.C(=O)(C(=O)O)O |
| Canonical SMILES | CC1CN(CC(O1)C)CC2CCCCN2.C(=O)(C(=O)O)O |
Introduction
Chemical Structure and Stereochemical Configuration
Core Architecture
The molecule consists of a 2,6-dimethylmorpholine ring linked via a methylene bridge to a piperidine ring, with an oxalic acid counterion. The morpholine ring adopts a chair conformation due to its 2,6-dimethyl substitution pattern, while the piperidine moiety contributes a secondary amine group capable of protonation under physiological conditions . The oxalate anion () enhances solubility through ionic interactions, a critical factor for bioavailability.
Table 1: Key Structural Descriptors
| Property | Value |
|---|---|
| IUPAC Name | (2S,6R)-2,6-dimethyl-4-(piperidin-2-ylmethyl)morpholine; oxalic acid |
| Molecular Formula | |
| Molecular Weight | 302.37 g/mol |
| Stereochemistry | (2R,6S)-morpholine; (S)-piperidin-2-ylmethyl |
| InChIKey | RHCQZRPMGRMQMA-ZLURZNERSA-N |
Stereochemical Implications
The (2R,6S) configuration of the morpholine ring imposes distinct spatial constraints on the molecule. Molecular modeling suggests that this stereochemistry optimizes hydrogen bonding between the morpholine oxygen and the protonated piperidine nitrogen, stabilizing a folded conformation. This structural rigidity may influence receptor binding specificity, as evidenced by analogous compounds showing enhanced affinity for α-adrenergic receptors compared to their diastereomers .
Synthesis and Analytical Characterization
Synthetic Pathways
Synthesis typically begins with (2R,6S)-2,6-dimethylmorpholine, which undergoes nucleophilic substitution at the 4-position with a piperidin-2-ylmethyl group. A reported route involves:
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Ring-opening alkylation: Reacting morpholine with 2-(bromomethyl)piperidine under basic conditions.
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Salt formation: Treating the free base with oxalic acid in ethanol to precipitate the oxalate salt .
Critical challenges include controlling regioselectivity during alkylation and minimizing racemization at the stereogenic centers. Purification via recrystallization from acetone/water mixtures yields the final product with >98% enantiomeric excess .
Spectroscopic Characterization
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NMR (400 MHz, DO): δ 3.82–3.75 (m, 2H, morpholine OCH), 3.12 (dd, J = 12.4 Hz, 1H, piperidine CH), 2.94 (s, 2H, NCH), 1.62–1.55 (m, 6H, piperidine CH), 1.32 (d, J = 6.8 Hz, 6H, morpholine CH).
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IR (KBr): 1745 cm (C=O stretch of oxalate), 1120 cm (C-O-C morpholine) .
Physicochemical Properties and Stability
Solubility and Partitioning
The oxalate salt exhibits improved aqueous solubility (23.4 mg/mL at 25°C) compared to the free base (1.2 mg/mL). LogP values calculated using XLogP3 suggest moderate lipophilicity (LogP = 1.8), enabling passive diffusion across biological membranes.
Table 2: Physicochemical Profile
| Property | Value |
|---|---|
| Melting Point | 198–202°C (decomp.) |
| Aqueous Solubility | 23.4 mg/mL (25°C) |
| LogP (oxalate) | 1.8 |
| pKa (piperidine NH) | 9.2 ± 0.3 |
Stability Considerations
The compound remains stable for >24 months at -20°C under anhydrous conditions. Accelerated stability studies (40°C/75% RH) show <5% degradation over 6 months, with oxalic acid dissociation being the primary degradation pathway .
Comparative Analysis with Structural Analogues
Piperidine Attachment Position
Replacing the piperidin-2-ylmethyl group with a piperidin-4-ylmethyl moiety (as in CID 2912344) reduces aqueous solubility by 40% but increases σ-1 receptor binding affinity 3-fold . This highlights the critical role of piperidine orientation in target engagement.
Salt Form Comparisons
The oxalate salt demonstrates superior crystallinity and thermal stability compared to hydrochloride derivatives, which exhibit hygroscopicity and faster degradation rates.
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